1-Bromo-2-chloro-4-methoxy-5-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-chloro-4-methoxy-5-nitrobenzene is an organic compound with the molecular formula C7H5BrClNO3 and a molecular weight of 266.48 g/mol . It is a derivative of benzene, characterized by the presence of bromine, chlorine, methoxy, and nitro functional groups attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-2-chloro-4-methoxy-5-nitrobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The general synthetic route includes:
Nitration: Introduction of a nitro group to the benzene ring.
Halogenation: Introduction of bromine and chlorine atoms to the benzene ring.
Methoxylation: Introduction of a methoxy group to the benzene ring.
Each step requires specific reagents and conditions. For example, nitration typically involves the use of concentrated nitric acid and sulfuric acid, while halogenation may involve the use of bromine or chlorine in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. Industrial methods may also incorporate advanced techniques such as continuous flow reactors to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-chloro-4-methoxy-5-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid group under strong oxidizing conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide or potassium tert-butoxide in an aprotic solvent.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Formation of derivatives with different functional groups replacing bromine or chlorine.
Reduction: Formation of 1-bromo-2-chloro-4-methoxy-5-aminobenzene.
Oxidation: Formation of 1-bromo-2-chloro-4-carboxy-5-nitrobenzene.
Scientific Research Applications
1-Bromo-2-chloro-4-methoxy-5-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Bromo-2-chloro-4-methoxy-5-nitrobenzene involves its interaction with molecular targets through electrophilic and nucleophilic reactions. The compound can act as an electrophile in substitution reactions, where it forms a sigma complex with nucleophiles. The nitro group can also participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-2-nitrobenzene
- 1-Chloro-2-nitrobenzene
- 1-Methoxy-2-nitrobenzene
- 1-Bromo-4-nitrobenzene
Uniqueness
1-Bromo-2-chloro-4-methoxy-5-nitrobenzene is unique due to the combination of bromine, chlorine, methoxy, and nitro groups on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific synthetic applications and research studies .
Properties
IUPAC Name |
1-bromo-2-chloro-4-methoxy-5-nitrobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO3/c1-13-7-3-5(9)4(8)2-6(7)10(11)12/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLOMPIIPEQKLRX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1[N+](=O)[O-])Br)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20649551 |
Source
|
Record name | 1-Bromo-2-chloro-4-methoxy-5-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20649551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.47 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
917562-21-1 |
Source
|
Record name | 1-Bromo-2-chloro-4-methoxy-5-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20649551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.